molecular formula C13H9ClN4O2 B11049113 3-(2-Chlorophenyl)-1,2-dicyanocyclopropane-1,2-dicarboxamide

3-(2-Chlorophenyl)-1,2-dicyanocyclopropane-1,2-dicarboxamide

Cat. No. B11049113
M. Wt: 288.69 g/mol
InChI Key: CQAZTUMKWQMSMX-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1,2-dicyanocyclopropane-1,2-dicarboxamide is a complex organic compound that features a cyclopropane ring substituted with a 2-chlorophenyl group, two cyano groups, and two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1,2-dicyanocyclopropane-1,2-dicarboxamide typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 2-chlorobenzyl chloride with malononitrile in the presence of a base to form the cyclopropane ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1,2-dicyanocyclopropane-1,2-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in DMSO.

Major Products Formed

Scientific Research Applications

3-(2-Chlorophenyl)-1,2-dicyanocyclopropane-1,2-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1,2-dicyanocyclopropane-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The cyano and carboxamide groups play a crucial role in these interactions, allowing the compound to form strong hydrogen bonds and electrostatic interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-1,2-dicyanocyclopropane-1,2-dicarboxamide
  • 3-(4-Chlorophenyl)-1,2-dicyanocyclopropane-1,2-dicarboxamide
  • 3-(2-Bromophenyl)-1,2-dicyanocyclopropane-1,2-dicarboxamide

Uniqueness

3-(2-Chlorophenyl)-1,2-dicyanocyclopropane-1,2-dicarboxamide is unique due to the specific positioning of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of both cyano and carboxamide groups also provides a versatile platform for further chemical modifications and functionalization .

properties

Molecular Formula

C13H9ClN4O2

Molecular Weight

288.69 g/mol

IUPAC Name

3-(2-chlorophenyl)-1,2-dicyanocyclopropane-1,2-dicarboxamide

InChI

InChI=1S/C13H9ClN4O2/c14-8-4-2-1-3-7(8)9-12(5-15,10(17)19)13(9,6-16)11(18)20/h1-4,9H,(H2,17,19)(H2,18,20)

InChI Key

CQAZTUMKWQMSMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(C2(C#N)C(=O)N)(C#N)C(=O)N)Cl

Origin of Product

United States

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